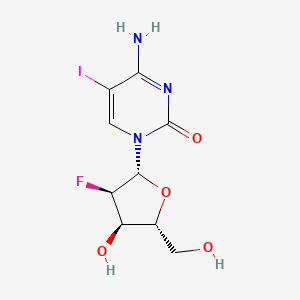

2'-Deoxy-2'-fluoro-5-iodocytidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMSJJHKKXRFGV-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415000 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80791-93-1 | |

| Record name | AG-H-25014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Research

General Strategies for 2'-Fluorinated Nucleoside Synthesis

The synthesis of 2'-fluorinated nucleosides primarily follows two main strategies: the divergent approach, which involves the direct fluorination of a pre-existing nucleoside, and the convergent approach, which entails coupling a fluorinated sugar moiety with a nucleobase. mdpi.com

The divergent method, while linear, often faces challenges in controlling stereoselectivity and can result in low yields. mdpi.com Conversely, the convergent approach is more widely used as it allows for greater flexibility in modifying the sugar component. mdpi.com However, achieving the desired β-anomer with high stereoselectivity can be a significant hurdle, particularly with 2'-deoxy or arabinosyl sugars. nih.gov The choice of fluorinating agent is critical and they are broadly categorized as either nucleophilic or electrophilic. nih.gov Nucleophilic reagents, like diethylaminosulfur trifluoride (DAST), donate a fluoride (B91410) ion, while electrophilic reagents, such as Selectfluor, act as an "F+" equivalent. nih.gov

A common tactic in the convergent synthesis of 2'-fluoro nucleosides is the N-glycosylation of a fluoro-sugar with a nucleobase. mdpi.com This method is often preferred when direct fluorination of the nucleoside is not feasible or gives poor yields. mdpi.com The strategic placement of a fluorine atom at the 2'-position of the ribose ring has been shown to enhance the antiviral properties of nucleoside analogs. mdpi.com

Specific Synthetic Routes for 2'-Deoxy-2'-fluoro-5-iodocytidine

Condensation Approaches with Fluoro-Sugar Derivatives

A key strategy for the synthesis of this compound involves the condensation of a protected fluoro-sugar derivative with a modified cytosine base. A stereospecific total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides has been developed, which can serve as a foundational method. acs.org The synthesis often starts from a readily available sugar, which is then fluorinated and subsequently coupled with the desired nucleobase. For instance, the synthesis of 2'-deoxy-2'-fluoro-L-uridine has been achieved starting from L-type 2,2'-anhydrouridine (B559692), which is then protected, fluorinated, and deprotected. iu.edu This resulting fluorinated uridine (B1682114) can then be a precursor for conversion to the corresponding cytidine (B196190) derivative.

The stereoselectivity of the glycosylation reaction is a critical factor. mdpi.com The use of a chiral auxiliary, such as L-menthol, has been reported to influence the stereochemical outcome of the reaction, leading to a high ratio of the desired β-isomer. mdpi.com Additionally, the choice of solvent and catalyst can significantly impact the stereoselectivity of the coupling reaction. mdpi.com

Application of Diethylaminosulfur Trifluoride (DAST) in Fluorination

Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for the fluorination of alcohols to their corresponding alkyl fluorides. wikipedia.orgscispace.com In the context of nucleoside synthesis, DAST is employed to introduce the 2'-fluoro substituent. The reaction typically involves the treatment of a protected nucleoside with an unprotected 2'-hydroxyl group with DAST. This reagent is favored for its ability to convert alcohols to fluorides without causing extensive rearrangement or dehydration, which can be an issue with other fluorinating agents. orgsyn.org

DAST is known for its versatility and is used in the fluorination of a wide range of substrates, including carbohydrates. sigmaaldrich.com However, it is thermally unstable and must be handled with care to avoid explosive decomposition. wikipedia.org For this reason, alternative reagents with improved safety profiles, such as Deoxo-Fluor and XtalFluor-M, have been developed. wikipedia.org In the synthesis of 2'-deoxy-2'-fluoro-L-uridine, DAST has been successfully used for the fluorination step. iu.edu The reaction of a protected 2,2'-anhydrouridine with DAST can yield the desired 2'-fluoro derivative. nih.goviu.edu

Radiochemical Synthesis of this compound Analogues for Imaging Research

Radiolabeled analogues of this compound are valuable tools in imaging research, particularly for positron emission tomography (PET). The synthesis of these radiolabeled compounds often involves the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule.

A common method for producing ¹⁸F-labeled nucleosides is through nucleophilic substitution. For example, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is synthesized by the fluorination of a suitable precursor. nih.gov Similar strategies can be adapted for the synthesis of ¹⁸F-labeled this compound analogues. This typically involves the synthesis of a precursor molecule with a good leaving group at the 2'-position, which is then displaced by [¹⁸F]fluoride.

The purification of the final radiolabeled product is crucial to ensure high radiochemical purity. nih.gov High-performance liquid chromatography (HPLC) is often employed for this purpose. nih.gov The characterization of the radiolabeled products can be performed using techniques such as ¹H- and ¹⁹F-NMR spectroscopy. nih.gov

Optimization of Stereoselectivity in Nucleoside Synthesis

Achieving high stereoselectivity in the synthesis of nucleosides is a significant challenge, particularly in obtaining the biologically active β-anomer. mdpi.com Several strategies have been developed to control the stereochemical outcome of the glycosylation reaction.

One approach is the use of a participating group at the C2-position of the sugar, which can direct the incoming nucleobase to the β-face of the furanose ring. nih.gov However, this is not applicable for 2'-deoxy nucleosides. In such cases, the use of Lewis acids as catalysts can influence the stereoselectivity. mdpi.com For example, the use of zinc chloride (ZnCl₂) has been reported to favor the formation of the β-isomer in the glycosylation of a chloro-sugar with a silylated nucleobase. mdpi.com

The nature of the sugar donor and the nucleobase also plays a crucial role. The use of a glycal as a starting material, followed by electrophilic fluorination, can provide a 1',2'-difunctionalized furanoside intermediate with high diastereoselectivity. acs.org This intermediate can then undergo a glycosylation reaction with various nucleophiles, often with good diastereoselectivity. acs.org Furthermore, the reaction conditions, such as solvent and temperature, can be optimized to enhance the stereoselectivity of the glycosylation. mdpi.comnih.gov

Molecular Mechanisms of Antiviral Action

Inhibition of Viral Nucleic Acid Synthesis

The ultimate goal of the activation of 2'-Deoxy-2'-fluoro-5-iodocytidine is the disruption of viral nucleic acid synthesis. The triphosphate form of the analog acts as a competitive inhibitor and a fraudulent substrate for viral DNA and RNA polymerases.

Once converted to its triphosphate derivative, this compound triphosphate interferes directly with the replication of viral DNA. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral DNA polymerase. Its incorporation into the nascent DNA chain can lead to chain termination or create a dysfunctional template, thereby halting the replication process.

Studies on human cytomegalovirus (HCMV), a member of the herpesvirus family, have shown that this compound effectively inhibits viral DNA replication. nih.gov At a concentration of 1 µM, the compound suppresses HCMV DNA replication, and at 10 µM, it leads to complete inhibition, as demonstrated by Southern blot analysis. nih.gov This inhibition is reversible, indicating a direct interference with the replication machinery. nih.gov

The inhibition of viral nucleic acid synthesis has a direct cascading effect on the expression of viral proteins. Since the viral genome serves as the template for the transcription of messenger RNA (mRNA), which is then translated into proteins, halting genome replication effectively shuts down the production of new viral components.

In studies with murine norovirus (MNV), a single-stranded RNA virus, the related compound 2'-fluoro-2'-deoxycytidine (2'-FdC) was shown to significantly decrease the expression of the viral non-structural protein NS1/2. nih.goveur.nl This reduction in protein levels is a direct consequence of the inhibition of viral RNA replication, demonstrating that the impairment of nucleic acid synthesis is the primary mechanism leading to decreased viral protein production. nih.goveur.nl

Intracellular Metabolism and Anabolism Pathways

The intracellular fate of this compound involves a series of metabolic (catabolic) and anabolic (biosynthetic) reactions that determine its concentration, activation, and ultimately, its antiviral efficacy. The primary anabolic pathway is the sequential phosphorylation to its active triphosphate form.

However, other metabolic routes can influence its activity. For instance, the antiviral effect of 2'-fluoro-2'-deoxycytidine against murine norovirus can be partially reversed by the addition of exogenous cytidine (B196190) triphosphate, confirming that the analog competes within the cellular cytidine metabolic pathway. nih.gov

Furthermore, studies on the closely related compound 5-fluoro-2'-deoxycytidine (B1672315) reveal two potential metabolic pathways leading to the formation of its active metabolite, 5-fluoro-2'-deoxyuridylate, a potent inhibitor of thymidylate synthetase. nih.gov

Pathway 1: Sequential action of deoxycytidine kinase followed by deoxycytidylate deaminase. nih.gov

Pathway 2: Sequential action of cytidine deaminase followed by thymidine (B127349) kinase. nih.gov

Formation of Active Triphosphate Metabolites

For this compound to exert its antiviral effect, it must first be converted into its active 5'-triphosphate form. This bioactivation is a multi-step process initiated by phosphorylation, which is often dependent on virus-specific enzymes.

The activation of FIAC is particularly efficient in cells infected with certain viruses, such as herpes simplex virus (HSV), because the virus encodes its own thymidine kinase (TK). asm.org This viral TK is less specific than its cellular counterpart and can more readily phosphorylate the nucleoside analog. Studies have shown that FIAC, along with its metabolites like FIAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil) and FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil), requires the virally encoded thymidine kinase for activation. asm.org Herpes simplex virus variants that lack this enzyme are resistant to these compounds. asm.org

In the context of human cytomegalovirus (HCMV), the phosphorylation of FIAC is less pronounced. The extent of FIAC phosphorylation was found to be only 1.3-fold greater in HCMV-infected cell lysates compared to uninfected cell lysates. nih.govasm.org This is a stark contrast to the phosphorylation observed in HSV-1-infected cells, where it was 500 times greater than in uninfected lysates. nih.govasm.org This suggests that while phosphorylation is a necessary step for its anti-HCMV activity, the reliance on a virus-specific kinase is not as strong as with HSV. nih.gov Subsequent phosphorylation steps to the di- and triphosphate forms are carried out by cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, respectively. nih.govsigmaaldrich.com

Table 1: Comparative Phosphorylation of FIAC in Virus-Infected vs. Uninfected Cell Lysates

| Virus Type | Fold Increase in FIAC Phosphorylation (Infected vs. Uninfected) |

|---|---|

| Human Cytomegalovirus (HCMV) | 1.3-fold nih.govasm.org |

| Herpes Simplex Virus Type 1 (HSV-1) | 500-fold nih.govasm.org |

This table illustrates the differential phosphorylation of this compound (FIAC) in cells infected with different viruses, highlighting the significant role of the viral thymidine kinase in HSV-1 infection for the drug's activation.

Incorporation into Viral and Cellular DNA

The ultimate mechanism of action for this compound's triphosphate metabolite is its incorporation into the growing DNA chain during replication. This event is detrimental to the virus as it disrupts the normal process of DNA synthesis.

Once converted to its triphosphate form, the analog acts as a substrate for DNA polymerases. It competes with the natural deoxycytidine triphosphate (dCTP) for a position in the elongating DNA strand. Research on related 2'-fluoro-deoxycytidine analogs has shown that once incorporated, the analog can act as a chain terminator, preventing further extension of the DNA strand by DNA polymerases. nih.gov The presence of the fluorine atom at the 2' position of the sugar moiety is crucial to this effect.

Studies specifically examining FIAC have demonstrated that it is incorporated into the DNA of HCMV-infected cells. nih.govasm.org This incorporation is a key event that leads to the suppression and, at higher concentrations (10 µM), complete inhibition of HCMV DNA replication. nih.govasm.org The incorporation into the DNA of HCMV-infected cells was found to be stimulated when compared to non-dividing, uninfected cells. nih.govasm.org

A similar mechanism has been observed with related compounds in other viral infections. For instance, (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), a structurally similar nucleoside analog, was found to be incorporated into both the viral DNA and cellular DNA of cells infected with Varicella-Zoster Virus (VZV). nih.gov Notably, a more significant shift in the buoyant density was observed for the viral DNA compared to the host DNA, indicating preferential incorporation into the viral genetic material. nih.gov The incorporation of just a small percentage of these analogs in place of the natural nucleosides can be sufficient to halt viral replication. nih.gov

Table 2: Effects of this compound on Human Cytomegalovirus (HCMV)

| Concentration | Effect on HCMV DNA Replication |

|---|---|

| 1 µM | Suppression nih.govasm.org |

| 10 µM | Complete Inhibition nih.govasm.org |

This table summarizes the dose-dependent inhibitory effect of this compound on the replication of human cytomegalovirus DNA.

Antiviral Efficacy and Spectrum of Activity in Preclinical Models

Efficacy Against Herpesviridae

FIAC has shown marked potency against several members of the Herpesviridae family. clinicaltrials.gov Its mechanism of action is linked to the inhibition of viral DNA polymerases following its phosphorylation into an active triphosphate form. nih.gov

Preclinical in vitro studies have established 2'-Deoxy-2'-fluoro-5-iodocytidine (FIAC) as a compound with potent activity against both Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2). clinicaltrials.govclinicaltrials.govnih.gov The selectivity of its antiviral action is underscored by the differential phosphorylation process in infected versus uninfected cells. Research indicates that the phosphorylation of FIAC is approximately 500 times greater in cells infected with HSV-1 compared to uninfected cell lysates. nih.gov This significant increase in phosphorylation within infected cells points to a virus-specific enzyme, likely a viral thymidine (B127349) kinase, as the primary activator of the compound, leading to its potent and selective anti-herpetic effects.

This compound (FIAC) has been identified as a selective antiviral agent against Human Cytomegalovirus (HCMV) in in vitro settings. nih.govnih.gov In human skin fibroblast cultures, FIAC demonstrated a 50% antiviral effective dose (ED₅₀) of 0.6 µM against HCMV. nih.gov

Further investigation into its mechanism revealed that at a concentration of 10 µM, FIAC completely inhibits HCMV DNA replication in a reversible manner. nih.gov Unlike its activation in HSV-infected cells, the phosphorylation of FIAC in HCMV-infected cell lysates was only 1.3-fold greater than in uninfected cells. nih.gov This suggests a different or less efficient activation pathway in HCMV-infected cells compared to those infected with HSV-1. nih.gov Despite this, the compound effectively suppresses viral replication. nih.gov Early clinical evaluations in immunocompromised patients noted its use for CMV, though its efficacy was considered unclear in those complex cases. nih.gov

Table 1: Antiviral Activity of this compound (FIAC) against Herpesviridae

| Virus | Model System | Efficacy Metric | Value | Reference |

|---|---|---|---|---|

| HCMV | Human Skin Fibroblasts | ED₅₀ | 0.6 µM | nih.gov |

| HCMV | Human Skin Fibroblasts | Inhibition of DNA Replication | Complete at 10 µM | nih.gov |

| HSV-1 | Cell Lysates | Phosphorylation vs. Uninfected | ~500-fold increase | nih.gov |

Efficacy Against Hepadnaviridae

The antiviral spectrum of the FIAC metabolite, Fialuridine (FIAU), extends to the Hepadnaviridae family, which includes the Hepatitis B Virus. nih.gov

Fialuridine (FIAU), the primary metabolite of FIAC, has been recognized as a highly potent inhibitor of Hepatitis B Virus (HBV) replication. nih.govwikipedia.org In early clinical investigations, treatment with FIAU resulted in a rapid and substantial decrease in circulating HBV DNA levels. nih.gov The pronounced reduction in viral load underscored its potential as a powerful anti-HBV agent. nih.gov Studies in HepG2 2.2.15 cells, a cell line that produces HBV, have been instrumental in evaluating the anti-HBV activity of nucleoside analogues. nih.gov

The Duck Hepatitis B Virus (DHBV) infection model is a frequently utilized tool in the development of HBV therapies due to the significant similarities in genome structure, replication mechanisms, and pathogenesis between DHBV and human HBV. nih.govcreative-diagnostics.commdpi.com These models, often using Pekin ducklings, provide a stable and reliable system for screening and evaluating the efficacy of antiviral drugs. creative-diagnostics.com The DHBV model allows for the study of the complete viral life cycle and is considered an important preclinical step in assessing anti-HBV agents like fialuridine. nih.govcreative-diagnostics.com

Table 2: Antiviral Activity of Fialuridine (FIAU) against Hepadnaviridae

| Virus | Model System/Study Type | Observed Effect | Reference |

|---|---|---|---|

| HBV | Clinical Investigation | Precipitous drop in blood HBV DNA levels | nih.gov |

| HBV | Clinical Investigation | Considered a highly potent anti-HBV agent | nih.gov |

Studies on Other Viral Pathogens (Referencing Related Analogues)

The investigation of structurally related fluoro-nucleoside analogues provides broader context for the potential antiviral spectrum of this class of compounds. Several analogues have been synthesized and tested against a variety of viral pathogens.

L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil) was identified as a potent agent against both HBV and Epstein-Barr virus (EBV). nih.gov

l(−)Fd4C (2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine) was found to be significantly more potent than lamivudine (B182088) against HBV in culture. nih.gov

2'-Deoxy-2'-fluorocytidine (B130037) (2'-FdC) has demonstrated broad antiviral activity, including significant inhibition of murine norovirus replication. eur.nl

ALS-8112 (4′-chloromethyl-2′-deoxy-2′-fluorocytidine) , a cytidine (B196190) analogue, was evaluated in clinical trials for the treatment of respiratory syncytial virus (RSV) infections. nih.gov

3′-deoxy-3′-fluoroadenosine , an adenosine (B11128) analogue, has shown broad-spectrum activity against flaviviruses, including West Nile Virus (WNV) and Zika Virus (ZIKV). nih.gov

Another analogue, 2'-Deoxy-2'-fluorocytidine , is noted as a potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication, with an EC₅₀ value of 61 nM in Huh7 cells. medchemexpress.com

These findings illustrate that modifications to the nucleoside scaffold, particularly the inclusion of a fluorine atom, can produce compounds with potent and sometimes broad-spectrum antiviral activity.

Hepatitis C Virus (HCV) Replicon Systems

The parent compound, 2'-Deoxy-2'-fluorocytidine (2'-FdC), has demonstrated potent inhibitory effects on the Hepatitis C virus (HCV) RNA replicon in cell culture. nih.govnih.gov Its triphosphate form acts as an effective inhibitor of the HCV NS5B polymerase, a key enzyme in viral replication. nih.gov

However, studies on a series of 2'-deoxy-2'-fluororibonucleosides with modifications at the 5-position have shown that the nature of the substituent at this position is critical for anti-HCV activity. In a study evaluating 27 different analogs, only the 5-fluoro derivative, (2'R)-d-2'-deoxy-2',5-difluorocytidine, exhibited potent anti-HCV activity. nih.gov This suggests that the presence of an iodine atom at the 5-position, as in this compound, may not be optimal for activity against HCV replicons. Further research specifically evaluating the 5-iodo variant in HCV replicon systems is needed to definitively determine its efficacy.

Another related compound, β-d-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), has been identified as a potent and selective inhibitor of HCV replication in subgenomic replicon assays, with a 90% effective concentration (EC90) of 4.6 ± 2.0 μM. nih.gov The development of such analogs highlights the ongoing efforts to optimize the structure of 2'-deoxy-2'-fluorocytidine for improved anti-HCV activity.

Influenza Virus Models

Preclinical studies have established 2'-Deoxy-2'-fluorocytidine (2'-FdC) as a potent inhibitor of various influenza virus strains. It has shown efficacy against highly pathogenic avian influenza H5N1, seasonal influenza viruses (H3N2 and H1N1), and influenza B viruses in Madin-Darby canine kidney (MDCK) cells, with 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM. nih.gov

However, the substitution at the 5-position of the cytidine base appears to significantly impact its anti-influenza activity. In a study using a mouse model of H5N1 infection, another 5-substituted analog, 2'-deoxy-5-fluorocytidine, was found to be highly toxic at higher doses and lacked inhibitory activity at lower doses. nih.gov While direct experimental data for this compound in influenza models is not available in the reviewed literature, the findings for the 5-fluoro analog suggest that modifications at this position may not be favorable for anti-influenza efficacy.

SARS-CoV-2 Investigations

The emergence of SARS-CoV-2 prompted the investigation of numerous existing antiviral compounds for potential therapeutic use. In this context, the parent compound 2'-fluoro-2'-deoxycytidine (2FdC) was evaluated for its activity against SARS-CoV-2.

In a comparative study, 2FdC was found to be only marginally active against SARS-CoV-2 in Vero CCL-81 cells, with a 50% effective concentration (EC50) of 175.2 μM. nih.gov For comparison, the well-known antiviral remdesivir (B604916) showed an EC50 of 35.4 μM in the same study. nih.gov The 50% cytotoxic concentration (CC50) for 2FdC was determined to be over 300 μM. nih.gov

Currently, there are no specific preclinical studies in the reviewed scientific literature that have directly investigated the antiviral efficacy of this compound against SARS-CoV-2. Given the marginal activity of its non-iodinated counterpart, further research would be necessary to determine if the addition of the iodine atom at the 5-position enhances its anti-SARS-CoV-2 potential.

Interactive Data Table: Antiviral Activity of 2'-Deoxy-2'-fluorocytidine Analogs

| Compound | Virus | Assay System | Efficacy (EC50/IC90) | Cytotoxicity (CC50) | Reference |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) | Replicon System | Potent Inhibitor | - | nih.govnih.gov |

| (2'R)-d-2'-deoxy-2',5-difluorocytidine | Hepatitis C Virus (HCV) | Replicon System | Potent Inhibitor | - | nih.gov |

| β-d-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Hepatitis C Virus (HCV) | Replicon System | EC90 = 4.6 ± 2.0 μM | - | nih.gov |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Influenza A (H5N1) | MDCK Cells | IC90 = 0.13 - 4.6 µM | - | nih.gov |

| 2'-deoxy-5-fluorocytidine | Influenza A (H5N1) | Mouse Model | Not inhibitory at non-toxic doses | Toxic at high doses | nih.gov |

| 2'-fluoro-2'-deoxycytidine (2FdC) | SARS-CoV-2 | Vero CCL-81 Cells | EC50 = 175.2 μM | >300 μM | nih.gov |

| Remdesivir | SARS-CoV-2 | Vero CCL-81 Cells | EC50 = 35.4 μM | >300 μM | nih.gov |

Structure Activity Relationship Sar Studies and Conformational Analysis

Influence of the 2'-Fluoro Substitution on Biological Activity

The introduction of a fluorine atom at the 2'-position of the arabinofuranosyl sugar ring is a key modification that significantly influences the biological profile of nucleoside analogues. nih.gov Fluorine's high electronegativity and small size, comparable to a hydrogen atom, allow it to act as a bioisostere of the hydroxyl (-OH) group, yet it imparts profoundly different stereoelectronic properties. oup.comnih.gov

The substitution of the 2'-hydroxyl group with fluorine has several important consequences:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making the nucleoside more resistant to metabolic degradation. researchgate.net Specifically, 2'-fluoro nucleosides exhibit increased stability against enzymatic cleavage of the N-glycosidic bond, which connects the sugar to the nucleobase. researchgate.netmdpi.com This heightened stability, particularly in acidic conditions, contributes to a longer biological half-life. nih.gov

Conformational Control : The presence of the 2'-fluoro substituent has a profound effect on the conformation of the sugar ring, a phenomenon known as the gauche effect. nih.gov This effect can lock the furanose ring into a specific pucker (either North or South conformation), which is a critical factor for the proper orientation of the nucleoside within the active site of viral polymerases. nih.gov The specific stereochemistry at the C2' position (arabino configuration in FIAC) favors a particular sugar conformation that is often crucial for biological activity. oup.comsonar.ch

Studies on various 2'-fluorinated nucleosides have demonstrated their potential as antiviral and anticancer agents. For example, 2′-deoxy-2′-fluorocytidine (2′-FdC) has shown a range of antiviral and antitumor activities. oup.com The development of numerous fluorinated nucleosides that have entered clinical studies underscores the importance of this substitution in drug design. oup.commdpi.com

Effects of 5-Position Modifications on Pyrimidine (B1678525) Base

Modification at the C-5 position of the pyrimidine base is a widely used strategy to enhance the biological activity of nucleoside analogues. mostwiedzy.pl The introduction of a substituent at this position can improve biostability, bioavailability, and target specificity. mostwiedzy.pl

For 2'-Deoxy-2'-fluoro-5-iodocytidine, the key modification is the iodine atom at the C-5 position. Halogenation at this site is a common approach, with several implications:

Increased Lipophilicity : The addition of a halogen, such as iodine, can increase the lipophilicity of the molecule, which may influence its transport across cell membranes. nih.gov

Steric and Electronic Influence : The bulky iodine atom can influence the interaction of the nucleoside with the active site of target enzymes, such as viral DNA polymerases. The electronic properties of the halogen also alter the pyrimidine ring, which can affect base pairing and stacking interactions within a DNA strand.

Antiviral and Anticancer Properties : 5-halopyrimidines are well-known for their anticancer and antiviral properties. mostwiedzy.pl For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a potent anti-herpes agent, highlighting the success of C-5 modification. The 5-iodo substituent is crucial for the activity of several antiviral nucleosides. A new, eco-friendly method for the regioselective 5-iodination of pyrimidine bases and their corresponding nucleosides has been developed using iodine and sodium nitrite, underscoring the importance of these derivatives. heteroletters.org

The combination of the 5-iodo group with the 2'-fluoro substitution in FIAC results in a molecule with selective antiviral activity. FIAC was shown to be a selective agent against human cytomegalovirus (HCMV). nih.gov

Comparative Analysis with Related Nucleoside Analogues

The biological activity of this compound (FIAC) can be better understood by comparing it to structurally related nucleoside analogues. These comparisons help to elucidate the specific contributions of the 2'-fluoro and 5-iodo substitutions.

FIAC belongs to a class of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides. Its analogues, primarily differing at the C-5 position of the pyrimidine base, exhibit a spectrum of antiviral activities. nih.gov Key comparators include:

2'-deoxy-2'-fluoro-5-iodo-1-β-D-arabinofuranosyluracil (FIAU) : This uridine (B1682114) analogue is closely related to FIAC. Both have shown potent activity against herpesviruses. nih.gov

2'-deoxy-2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) : Another uridine analogue where the 5-iodo group is replaced by an ethyl group. nih.gov

2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC) : This analogue lacks the 5-iodo substitution. It has demonstrated antiviral activity against Hepatitis C virus (HCV), though with some limitations regarding selectivity. oup.comnih.gov The addition of the 5-iodo group in FIAC modifies its target spectrum.

2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) : This compound, which has an additional methyl group at the 2'-position, was identified as a potent and specific inhibitor of the HCV NS5B polymerase, showing improved activity over 2'-FdC. nih.gov

In a comparative study against human cytomegalovirus (HCMV), FIAC demonstrated a 50% antiviral effective dose (ED50) of 0.6 µM. nih.gov The table below presents activity data for FIAC and a related analogue against different viruses, illustrating the impact of structural modifications on antiviral potency.

| Compound | Virus | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| This compound (FIAC) | Human Cytomegalovirus (HCMV) | ED50 | 0.6 | nih.gov |

| 2'-deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) Replicon | EC90 | 5.0 | oup.comnih.gov |

| 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Hepatitis C Virus (HCV) Replicon | EC90 | 5.4 | nih.gov |

These comparisons demonstrate that subtle changes to the nucleoside scaffold, such as the nature of the substituent at the C-5 position or additional modifications at the C-2' position, can lead to significant differences in antiviral potency and selectivity.

Conformational Dynamics and Stereochemical Insights from Spectroscopic Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and single-crystal X-ray crystallography, provide critical insights into the three-dimensional structure and conformational preferences of nucleoside analogues like this compound. nih.govnih.gov The conformation of the furanose (sugar) ring is a key determinant of biological activity. nih.gov

The sugar ring in nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). oup.com The introduction of an electronegative substituent like fluorine at the 2' position strongly influences this equilibrium.

Pharmacokinetic and Metabolic Research in Preclinical Systems

Absorption, Distribution, and Elimination Studies

Preclinical research using radiolabeled 2'-Deoxy-2'-fluoro-5-iodocytidine, specifically 1-(2'-Deoxy-2'-[18F]fluoro-β-d-arabinofuranosyl)-5-iodocytosine ([¹⁸F]FIAC), has provided insights into its pharmacokinetic profile in animal models. Following administration, the compound undergoes distribution to various tissues.

Biodistribution studies in rodents with tumors have shown that the accumulation of [¹⁸F]FIAC is significantly higher in tumors that express the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) gene compared to tumors without this gene. nih.gov High levels of radioactivity were also observed in the kidneys. nih.gov The distribution profile of [¹⁸F]FIAC was noted to be similar to its uracil (B121893) analog, [¹⁸F]FIAU. nih.gov

The primary route of elimination for [¹⁸F]FIAC and its radioactive metabolites is through the urinary system. nih.gov This is evidenced by high levels of radioactivity detected in the urine, indicating renal clearance. nih.gov The rapid clearance from the blood and excretion via urine is a key characteristic of its elimination profile. nih.gov

| Tissue | Accumulation of [¹⁸F]FIAC (120 min post-injection) |

| Kidneys | High |

| tk(+) Tumors | High |

| tk(-) Tumors | Low |

| Muscle | Low |

| Blood | Low |

| Data derived from biodistribution studies in rodents. nih.gov |

Metabolite Identification and Characterization

The metabolism of this compound (FIAC) is a critical factor in its mechanism of action and toxicity. Preclinical studies have indicated that FIAC is a prodrug that is converted to its corresponding uracil analog. The primary identified metabolite of FIAC is 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU). nih.gov

This conversion occurs through the deamination of the cytosine base. The formation of FIAU is significant because the toxic effects observed with FIAC administration in animal models are qualitatively similar to those caused by FIAU, suggesting that the toxicity is largely mediated by this metabolite. nih.gov This metabolic pathway is common for cytidine (B196190) analogs, where deamination leads to the formation of uridine (B1682114) derivatives. nih.govresearchgate.net

Enzyme Systems Involved in Biotransformation

The biotransformation of this compound (FIAC) into its primary metabolite, FIAU, is facilitated by specific enzyme systems. The key enzymatic reaction is deamination, which is catalyzed by cytidine deaminase or a related nucleoside deaminase. nih.govresearchgate.net Studies on the closely related compound 5-iododeoxycytidine have identified a nucleoside deaminase in mouse kidney that is capable of acting on a wide range of cytosine derivatives, which is likely responsible for this conversion. researchgate.net

For the compound to exert its potential therapeutic or imaging effects, it must first be phosphorylated to its monophosphate form. This initial phosphorylation step is typically carried out by deoxycytidine kinase. nih.gov Subsequent phosphorylation to di- and tri-phosphate forms is then performed by other cellular kinases. nih.gov The conversion of FIAC's monophosphate to FIAU's monophosphate is also possible through deamination by deoxycytidylate deaminase. nih.gov

Preclinical Toxicokinetic Profiles in Animal Models

Toxicokinetic studies in several animal species have been conducted to characterize the toxicity profile of this compound (FIAC). These studies have established dose-dependent toxic effects.

Acute intravenous toxicity studies have determined the median lethal dose (LD50) in various species. nih.gov In multiple-dose studies, administration to dogs at 48 mg/kg/day for 10 days resulted in decreased food intake, weight loss, changes to the intestine, and hematopoietic depression. nih.gov In rats, cardiotoxicity was observed following doses of 1,000 mg/kg/day. nih.gov The toxic effects of FIAC are reported to be qualitatively similar to those of its metabolite, FIAU. nih.gov

| Species | Route | Acute LD50 (mg/kg) |

| Mice | Intravenous | 500 - 1,000 |

| Rats | Intravenous | 500 - 1,000 |

| Monkeys | Intravenous | 500 - 1,000 |

| Data from acute toxicity studies of FIAC. nih.gov |

Mechanisms of Viral Resistance to 2 Deoxy 2 Fluoro 5 Iodocytidine

Emergence of Drug-Resistant Viral Strains

The development of drug-resistant viral strains is a consequence of the high mutation rates characteristic of many viruses, particularly RNA viruses, which lack robust proofreading mechanisms during replication. alliedacademies.org The continuous and sometimes suboptimal exposure of a virus to an antiviral agent creates a selective pressure that favors the survival and proliferation of viral variants with mutations that confer reduced susceptibility to the drug. alliedacademies.org This process can lead to the dominance of a resistant strain within the host, rendering the antiviral therapy ineffective.

For nucleoside analogues, resistance typically arises from mutations in viral enzymes that are responsible for activating the drug or are the target of the activated drug. alliedacademies.org In the case of many anti-herpesvirus nucleoside analogues, this involves the viral thymidine (B127349) kinase (TK). For other viruses, such as Hepatitis B virus (HBV), mutations in the viral polymerase are the primary drivers of resistance. nih.gov While specific studies on the emergence of resistance to 2'-Deoxy-2'-fluoro-5-iodocytidine are not extensively detailed in the provided search results, the general principles of antiviral resistance suggest that prolonged exposure to this compound would likely lead to the selection of resistant viral populations.

Role of Viral Thymidine Kinase Mutations in Resistance

A primary mechanism of resistance to many nucleoside analogues, particularly those active against herpesviruses, involves mutations in the viral thymidine kinase (TK) gene. nih.govnih.gov Viral TK is often responsible for the initial phosphorylation of the nucleoside analogue, a critical step in its conversion to the active triphosphate form. This activated form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination or dysfunction.

Mutations in the viral TK gene can lead to resistance through several mechanisms:

Loss of TK activity: Frameshift mutations or deletions can result in a non-functional or truncated TK enzyme, preventing the activation of the nucleoside analogue. nih.gov

Altered substrate specificity: Point mutations can change the amino acid sequence of the TK enzyme, altering the conformation of the active site. This can reduce the enzyme's affinity for the nucleoside analogue while preserving its ability to phosphorylate the natural substrate, thymidine. nih.gov

A study on Varicella Zoster Virus (VZV) resistance to the related compound 5-iodo-2'-deoxyuridine (IDU) identified amino acid exchanges in the TK gene that were not located at the nucleoside- or ATP-binding sites. This suggests that conformational changes in the TK enzyme can also lead to resistance. nih.gov Given that this compound is a cytidine (B196190) analogue, its activation may also depend on a viral or cellular deoxycytidine kinase. However, the structural similarity to thymidine analogues makes the involvement of viral TK plausible, and thus, mutations in TK are a highly probable mechanism of resistance.

Table 1: Examples of Viral Thymidine Kinase Mutations Conferring Resistance to Nucleoside Analogues

| Virus | Nucleoside Analogue | Thymidine Kinase Mutation(s) | Consequence | Reference(s) |

| Varicella Zoster Virus (VZV) | 5-iodo-2'-deoxyuridine (IDU), 5-bromo-2'-deoxyuridine (B1667946) (BrDU) | Asn41Ser, Cys266Ile, Ser288Leu | Conformational change in TK, leading to resistance. | nih.gov |

| Herpes Simplex Virus (HSV) | Acyclovir (B1169) | Frameshift mutations (addition/deletion of nucleotides in homopolymer runs) | Loss of TK function. | nih.gov |

This table presents data for related nucleoside analogues to illustrate the principle of TK-mediated resistance, as specific data for this compound was not available in the search results.

Cross-Resistance Patterns Among Nucleoside Analogues

Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other, often structurally related, drugs. This is a significant clinical concern as it can limit subsequent treatment options. In the context of nucleoside analogues, cross-resistance is frequently observed.

For instance, viral strains with mutations in the TK gene that render them resistant to one nucleoside analogue are often resistant to others that also require activation by TK. nih.gov Therefore, it is plausible that viral strains resistant to this compound due to TK mutations would exhibit cross-resistance to other pyrimidine (B1678525) nucleoside analogues that are substrates for the same viral TK.

Furthermore, mutations in the viral DNA polymerase, the ultimate target for the activated triphosphate form of the nucleoside analogue, can also lead to broad cross-resistance. nih.gov These mutations often occur in conserved regions of the polymerase and can affect the binding of a wide range of nucleoside analogue triphosphates.

Studies on HIV have extensively documented cross-resistance patterns among different classes of nucleoside reverse transcriptase inhibitors (NRTIs). For example, cell lines selected for resistance to 2',3'-dideoxycytidine (ddC) were found to be cross-resistant to azidothymidine (AZT), with reduced thymidine kinase activity being a contributing factor. nih.gov While the specific viral targets may differ, the underlying principle of altered enzyme function leading to reduced drug efficacy is a common thread.

Combination Therapy Research Approaches

Rationale for Multi-Agent Antiviral Strategies

The use of multi-agent antiviral strategies is a cornerstone of modern chemotherapy for viral infections, particularly for rapidly mutating viruses or those that establish chronic infections. nih.govwikipedia.org The fundamental rationale for employing combination therapy is to enhance antiviral efficacy, broaden the spectrum of activity, and, most critically, to mitigate the development of drug-resistant viral strains. umn.edunih.govyoutube.com Viruses, especially RNA viruses, exhibit high mutation rates, which can lead to the selection of variants that are no longer susceptible to a single antiviral agent. nih.gov By utilizing multiple drugs that act on different targets or through different mechanisms within the viral replication cycle, the probability of a virus simultaneously developing resistance to all agents is significantly reduced. wikipedia.org

Nucleoside analogs, a major class of antiviral agents, are synthetic compounds that mimic natural nucleosides. nih.gov They typically function by being incorporated into the nascent viral DNA or RNA strand during replication, leading to chain termination or an accumulation of mutations that results in an "error catastrophe" for the virus. nih.gov Many of these agents target the viral polymerase, the enzyme responsible for replicating the viral genome. mdpi.com Combining a nucleoside analog like 2'-Deoxy-2'-fluoro-5-iodocytidine with other antiviral compounds can create a multi-pronged attack. For instance, pairing agents that inhibit different viral enzymes (e.g., polymerase and protease) or host factors essential for viral replication can lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual drug effects. mdpi.comeur.nl This approach forms the basis of highly active antiretroviral therapy (HAART) for HIV and is explored for other viral threats. wikipedia.org The development of broad-spectrum antiviral strategies is considered essential for rapid responses to emerging viral outbreaks. umn.edumdpi.com

Preclinical Studies on Synergistic Antiviral Combinations

Preclinical research has explored the potential of this compound and its close analog, 2'-fluoro-2'-deoxycytidine (2'-FdC), in combination with other antiviral agents against various viruses. These studies aim to identify combinations that exhibit synergy, meaning their combined effect is greater than that of each agent used alone. eur.nlnih.gov

One area of investigation has been against norovirus, a major cause of acute gastroenteritis. eur.nlnih.gov In studies using murine norovirus as a model, 2'-FdC was combined with compounds like mycophenolic acid, ribavirin, and favipiravir (B1662787). eur.nlnih.govnih.goveur.nl The results consistently demonstrated synergistic antiviral effects, suggesting that such combinations could offer enhanced therapeutic efficacy. eur.nlnih.gov For instance, mathematical modeling of the drug interactions revealed moderate to significant synergy scores for these combinations. eur.nlnih.gov

Another study focused on herpes simplex virus (HSV) infections in mice. nih.gov The therapeutic effectiveness of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine (a synonym for this compound) was evaluated both alone and in combination with established antivirals like acyclovir (B1169) and vidarabine (B1017). The combination with vidarabine was found to be the most effective, achieving a significantly greater reduction in mortality than either drug administered by itself. nih.gov

Research into Crimean-Congo hemorrhagic fever virus (CCHFV) also identified synergistic potential. medchemexpress.com 2'-Deoxy-2'-fluorocytidine (B130037) was shown to work synergistically with favipiravir (T705) to increase the potency of both compounds against CCHFV replication in cell culture. medchemexpress.com

However, not all combinations result in synergy. A study comparing the activity of gemcitabine (B846) and 2'-FdC against SARS-CoV-2 found that while gemcitabine showed a synergistic effect when combined with remdesivir (B604916), the combination of 2'-FdC and remdesivir resulted in an additive, not synergistic, interaction. mdpi.com

Table 1: Preclinical Synergistic Combinations with this compound and its Analogs

| Compound | Combination Agent | Target Virus | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Mycophenolic Acid | Murine Norovirus | Synergistic | eur.nl, nih.gov |

| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Ribavirin | Murine Norovirus | Synergistic | eur.nl, nih.gov |

| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Favipiravir (T705) | Murine Norovirus | Synergistic | eur.nl, nih.gov |

| 2'-Deoxy-2'-fluorocytidine | Favipiravir (T705) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Synergistic | medchemexpress.com |

| 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine | Vidarabine | Herpes Simplex Virus Type 2 | Greater reduction in mortality than either drug alone | nih.gov |

Effects on Viral Replication and Overcoming Resistance in Combination Regimens

Combination therapy regimens involving this compound and its analogs directly impact viral replication by inhibiting the synthesis of the viral genome. nih.gov As a nucleoside analog, the compound's active form interferes with viral DNA or RNA polymerases. nih.gov Studies have demonstrated that it can suppress and, at certain concentrations, completely inhibit human cytomegalovirus (HCMV) DNA replication. nih.gov In combination studies against murine norovirus, the addition of agents like mycophenolic acid, ribavirin, or favipiravir to 2'-fluoro-2'-deoxycytidine (2'-FdC) led to a further decrease in viral protein expression and viral titers compared to the individual agents, confirming that the synergistic effect translates to enhanced inhibition of viral replication. nih.gov

A primary motivation for using combination regimens is to create a high barrier to the development of antiviral resistance. nih.gov While a virus might mutate to evade the mechanism of a single drug, it is far less probable for it to acquire multiple mutations simultaneously that would confer resistance to several drugs with different mechanisms of action. wikipedia.org For example, combining a polymerase inhibitor like this compound with a drug that inhibits a different viral enzyme or a host dependency factor presents the virus with a more complex challenge to overcome. mdpi.com Although specific studies detailing the prevention of resistance with this compound combinations are not extensively reported in the provided context, the principle is a well-established tenet of antiviral therapy. wikipedia.orgumn.edu The emergence of drug-resistant influenza strains, for example, underscores the public health concern and the continuous need for effective combination strategies that can preemptively counter viral evolution. youtube.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine |

| 2'-fluoro-2'-deoxycytidine (2'-FdC) |

| 5-aza-2′-deoxycytidine (decitabine) |

| 5-azacytidine |

| 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) |

| Acyclovir |

| Favipiravir (T705) |

| Gemcitabine |

| Mycophenolic Acid |

| Remdesivir |

| Ribavirin |

| Tetrahydrouridine (THU) |

| Valproic acid (VPA) |

Development and Biological Evaluation of Analogues and Derivatives

Design Principles for Novel 2'-Deoxy-2'-fluoro-5-iodocytidine Analogues

The core strategy in designing novel analogues of this compound revolves around introducing minimal structural changes. This approach aims to facilitate the interaction of the modified nucleoside with the enzymes involved in nucleic acid metabolic pathways. tandfonline.com Key design principles include:

Enhancing Selectivity: Modifications are intended to improve the selective targeting of cancer cells or viral enzymes while minimizing effects on healthy cells. tandfonline.com

Metabolic Stability: A primary goal is to confer stability against degradation by phosphorylases, thereby preventing the cleavage of the base and increasing the half-life of the phosphorylated, active metabolites. tandfonline.com

Bioisosteric Replacement: This principle involves substituting atoms or groups of atoms with others that have similar physical or chemical properties. A notable example is the replacement of the furanose ring oxygen with sulfur to create 4'-thionucleosides, which often exhibit increased stability to phosphorylase cleavage. tandfonline.comelsevierpure.com

Conformational Restriction: Introducing substituents at the 5'-carbon of the nucleoside can impose conformational constraints on the corresponding monophosphates. This can render them poor substrates for further intracellular conversion, a desirable trait when the monophosphate form is the active species. nih.gov

Prodrug Strategies: To overcome challenges with cellular uptake and phosphorylation, prodrug approaches are employed. This includes the synthesis of phosphoramidate (B1195095) derivatives (ProTides) that can mask the phosphate (B84403) group, facilitating cell membrane permeation before intracellular conversion to the active nucleotide. nih.govnih.gov

These design principles guide the rational development of new analogues with the potential for improved therapeutic profiles.

Synthesis and Biological Activity of Pyrimidine (B1678525) Derivatives

The pyrimidine ring of this compound is a prime target for modification to generate novel derivatives with enhanced biological activity. Pyrimidine derivatives are a significant class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. orientjchem.orgorientjchem.orgijpbs.comajchem-a.com

Research has focused on creating various derivatives, such as those with substitutions at the C5 position of the pyrimidine ring. For instance, the development of 5-fluorouracil (B62378) (5-FU) and its derivatives has been a cornerstone of cancer chemotherapy. gsconlinepress.com These compounds often act by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis. mdpi.com The introduction of a fluorine atom at the C5 position is a key modification that can lead to potent biological activity. gsconlinepress.com

The synthesis of these derivatives often involves multi-step processes. For example, 5'-phosphorodiamidate derivatives of 5-fluoro-2'-deoxyuridine (B1346552) have been synthesized through the aminolysis of a 5'-phosphorodichloridate intermediate. nih.gov Another approach involves linking derivatives of 2'-deoxyuridine (B118206) and 5-fluoro-2'-deoxyuridine to carrier proteins like human serum albumin to create immunoconjugates for targeted drug delivery. nih.gov

The biological evaluation of these pyrimidine derivatives has yielded promising results. For example, certain 5'-phosphorodiamidates of 5-fluoro-2'-deoxyuridine have demonstrated potent cytostatic effects against leukemia cells in culture. nih.gov The cytotoxicity of these compounds is often linked to their ability to be hydrolyzed to the corresponding 5'-monophosphate, which is the active inhibitor of thymidylate synthase. nih.govnih.gov

Table 1: Examples of Pyrimidine Derivatives and their Reported Biological Activities

| Derivative | Target/Activity | Reference |

| 5-Fluoro-2'-deoxyuridine 5'-phosphorodiamidate | Inhibition of murine leukemia (L5178Y) cell growth | nih.gov |

| 5-Fluoro-5'-O-nitro-2'-deoxyuridine | Inhibition of L1210 culture growth | nih.gov |

| 5'-Succinamic acid derivative of 5-fluoro-2'-deoxyuridine immunoconjugate | Cytotoxicity against osteogenic sarcoma 791T and bladder carcinoma T24 cells | nih.gov |

| 2'-Deoxy-2'-fluoro-2'-C-methylcytidine | Potent and selective inhibitor of Hepatitis C virus (HCV) replication | nih.gov |

This table provides a selection of examples and is not exhaustive.

Synthesis and Biological Activity of Purine (B94841) Derivatives

The exploration of purine nucleoside analogues has also been a fruitful area of research, leading to the discovery of compounds with significant biological activity. The synthesis of these derivatives often involves coupling a modified purine base with a suitable sugar moiety.

One area of focus has been the synthesis of 2,6-disubstituted purine nucleosides. These compounds have been evaluated for their effects on various cell lines and microorganisms. nih.gov The synthesis of 2'-deoxy-4'-thioribonucleosides of purines, such as 2-chloro-2'-deoxy-4'-thioadenosine, has been reported, and these compounds have shown cytotoxicity against several human tumor cell lines in culture. tandfonline.com

Prodrug strategies have also been applied to purine nucleosides. For instance, phosphoramidate ProTides of 6-modified 2'-fluoro-2'-deoxyguanosine analogues have been synthesized and evaluated as potential anti-influenza virus agents. nih.gov While the parent nucleosides were inactive, their ProTide derivatives displayed antiviral activity, which was supported by metabolism studies showing their conversion to the active 5'-monophosphate form. nih.gov

The synthesis of 4'-thio-d-arabinofuranosylpurine nucleosides has also been a subject of investigation. These compounds have been prepared and evaluated as potential anticancer agents, with some β anomers showing significant cytotoxicity against human cancer cell lines. acs.org

Table 2: Examples of Purine Derivatives and their Reported Biological Activities

| Derivative | Target/Activity | Reference |

| 2-Chloro-2'-deoxy-4'-thioadenosine | Cytotoxicity against human tumor cell lines | tandfonline.com |

| 4'-Thio-d-arabinofuranosylpurine nucleosides (β anomers with diaminopurine and guanine) | Significant cytotoxicity against human cancer cell lines | acs.org |

| 5'-O-Naphthyl(methoxy-L-alaninyl) ProTide of 6-O-methyl-2'-fluoro-2'-deoxyguanosine | Anti-influenza virus activity | nih.gov |

This table provides a selection of examples and is not exhaustive.

Exploration of 4'-Modified Nucleoside Analogues

Modifications at the 4'-position of the sugar ring have emerged as a promising strategy for developing potent antiviral and anticancer agents. The rationale behind this approach is that a 4'-substituent can act as a chain terminator of DNA or RNA synthesis, a key mechanism for many antiviral drugs. nih.gov

A significant area of research has been the synthesis and biological evaluation of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom. tandfonline.comelsevierpure.com This modification confers stability against phosphorylase cleavage. tandfonline.com A variety of 4'-thionucleosides have been prepared and shown to possess interesting biological activities, warranting further investigation as potential anticancer agents. tandfonline.com For example, 4'-thio-L-xylofuranosyl nucleosides have been synthesized and evaluated as potential anticancer and antiviral agents. nih.gov

Another important class of 4'-modified analogues are 4'-azido nucleosides. For instance, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine and its hydrochloride salt have been synthesized and shown to exhibit potent anti-HIV-1 activity. nih.gov The 4'-azido group is crucial for this activity.

Furthermore, based on the structure of ALS-8112, a 4'-chloromethyl-2'-deoxy-2'-fluoro nucleoside, a series of novel 4'-modified-2'-deoxy-2'-fluoro nucleosides have been synthesized. nih.gov These compounds were evaluated against a panel of RNA viruses. nih.gov

The synthesis of these 4'-modified nucleosides often involves complex, multi-step procedures starting from appropriately protected sugar precursors. The structures of the final compounds are typically confirmed using various spectroscopic techniques and, in some cases, X-ray crystallography. acs.orgnih.gov

Table 3: Examples of 4'-Modified Nucleoside Analogues and their Reported Biological Activities

| Derivative | Target/Activity | Reference |

| 4'-Thiothymidine | Cytotoxicity with a distinct mechanism from other nucleoside anticancer agents | tandfonline.com |

| 4'-Thio-L-xylofuranosyl nucleosides | Potential anticancer and antiviral agents | nih.gov |

| 1-(4′-Azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine | Potent anti-HIV-1 activity | nih.gov |

| 4'-Azidocytidine analogue | Anti-Hepatitis C virus (HCV) replication | medchemexpress.com |

This table provides a selection of examples and is not exhaustive.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone for determining the precise three-dimensional structure and conformational dynamics of nucleoside analogs like 2'-Deoxy-2'-fluoro-5-iodocytidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of this compound. omicsonline.orgresearchgate.net Techniques such as one-dimensional (1D) and two-dimensional (2D) NMR provide comprehensive information about the molecule's atomic connectivity and spatial arrangement. omicsonline.orgnih.gov

Proton NMR (¹H NMR) studies have been particularly insightful. A 270 MHz proton NMR spectral analysis of this compound, along with its 5-bromo and 5-chloro analogs, was performed using iterative analysis with the LAOCOON 3 program. nih.gov This detailed analysis indicated that the presence of the fluorine atom in the arabino configuration results in a dynamic equilibrium between two primary sugar pucker conformations: the C(3')-endo and C(2')-endo forms exist in an approximately 50:50 mixture. nih.gov This conformational flexibility is a key structural feature.

Furthermore, the analysis determined the populations of the C(4')–C(5') rotamers, which describe the orientation of the exocyclic hydroxymethyl group. nih.gov These populations were found to be distinct from those of the parent compound, 2'-deoxycytidine, highlighting the structural influence of the 2'-fluoro substituent. nih.gov The similarity in chemical shifts for the furanose protons across the 5-halogenated series suggests a consistent syn/anti distribution for each analog relative to the glycosidic bond. nih.gov Given the presence of a fluorine atom, ¹⁹F NMR is also a highly valuable technique, as it can serve as a sensitive probe for studying conformational changes, such as the B-to-Z DNA transition, when the nucleoside is incorporated into oligonucleotides. nih.govnih.gov

| Conformational Feature | Population/Ratio |

|---|---|

| Sugar Pucker (C3'-endo : C2'-endo) | ~50 : 50 |

| C(4')–C(5') Rotamer (gg) | 41% |

| C(4')–C(5') Rotamer (tg) | 18% |

| C(4')–C(5') Rotamer (gt) | 41% |

Mass spectrometry (MS) is a critical technique used to confirm the molecular weight and establish the elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful method for both identifying the compound and quantifying its presence in complex biological matrices. nih.gov This technique allows for the sensitive detection of the parent compound and its potential metabolites, which is essential for understanding its metabolic fate in research settings. nih.gov The fragmentation patterns observed in tandem mass spectrometry provide further structural confirmation.

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are fundamental for isolating this compound from synthetic reaction mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and quantitative analysis of this compound and related nucleoside analogs. nih.govidtdna.com Isocratic, ion-paired, reversed-phase HPLC methods have been specifically developed for the determination of fluorinated deoxycytidine compounds. nih.gov This method effectively separates the target compound from precursors, reagents, and any side products, ensuring a high degree of purity necessary for biological assays. idtdna.comnih.gov

For quantitative analysis, HPLC offers high precision and sensitivity. Studies on the closely related compound 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) have demonstrated detection limits of approximately 1 picomole for unlabeled compounds, with average recovery rates from biological samples exceeding 90%. nih.gov Such methods, often coupled with UV or mass spectrometric detection, are vital for establishing concentration in research samples. nih.govnih.gov

| Parameter | Value |

|---|---|

| Technique | Isocratic, ion-paired, reversed-phase HPLC |

| Detection Limit | ~1 pmol |

| Average Recovery | > 90% |

| Total Analysis Time | 45 min |

Molecular and Cellular Biological Assays

To determine the biological activity of this compound, a variety of molecular and cellular assays are employed, with a primary focus on its antiviral properties.

In vitro antiviral assays are essential for quantifying the potency of a compound against specific viruses. Common methods include the plaque reduction assay, which measures the concentration of a compound required to reduce the number of viral plaques by 50% (PRNT₅₀), and the virus yield reduction (VYR) assay, which evaluates the inhibition of total virus production. usu.edu

This compound (also known as Fiacitabine or FIAC) has been identified as a selective agent against human cytomegalovirus (HCMV) in vitro. nih.gov In human skin fibroblast cells infected with HCMV, the compound exhibited a 50% antiviral effective dose (ED₅₀) of 0.6 µM. nih.gov Further molecular investigation using Southern blot analysis revealed that the compound's mechanism of action involves the suppression and, at higher concentrations (10 µM), complete inhibition of HCMV DNA replication. nih.gov

The broader class of 2'-fluoro-2'-deoxycytidine analogs has shown significant activity against a range of viruses, demonstrating the utility of these assays in drug discovery.

| Compound | Virus | Assay Type | Cell Line | Result (EC₅₀/IC₅₀/ED₅₀) | Reference |

|---|---|---|---|---|---|

| This compound (FIAC) | Human Cytomegalovirus (HCMV) | Effective Dose | Human Skin Fibroblasts | 0.6 µM | nih.gov |

| 2'-Deoxy-2'-fluorocytidine (B130037) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Reporter Assay | Huh7 | 61 nM | nih.gov |

| 2'-Deoxy-2'-fluorocytidine | Heartland Virus | Virus Yield Reduction (90%) | - | 0.9 µM | nih.gov |

| 2'-Deoxy-2'-fluorocytidine | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Virus Yield Reduction (90%) | - | 3.7 µM | nih.gov |

| 2'-Deoxy-2'-fluorocytidine | Murine Norovirus (MNV-1) | Replication Assay | RAW264.7 | 20.92 µM | eur.nl |

Nucleic Acid Hybridization Techniques for Viral DNA Synthesis

Nucleic acid hybridization is a fundamental technique used to detect specific DNA or RNA sequences. In the context of this compound, this methodology is critical for understanding its impact on viral DNA synthesis. The potent antiviral activity of FIAC (an analogue of this compound) is attributed to its incorporation into the viral DNA sequence, which ultimately inhibits viral replication. nih.gov This process can be monitored using nucleic acid hybridization assays, where labeled probes complementary to the viral DNA are used to detect and quantify the extent of viral DNA synthesis in the presence of the compound.

For instance, studies on the anti-hepatitis B virus (HBV) activity of related pyrrolo[2,3-d]pyrimidine nucleosides have utilized hybridization techniques to measure the reduction in episomal HBV DNA in human hepatoblastoma cells. nih.gov This demonstrates the utility of such methods in assessing the efficacy of nucleoside analogues in inhibiting viral DNA replication.

Enzyme Activity Measurements of Viral and Host Kinases

The antiviral mechanism of many nucleoside analogues, including this compound, is dependent on their phosphorylation by viral and host cell kinases. nih.gov Therefore, measuring the activity of these enzymes is paramount to understanding the compound's mode of action.

Viral Kinases: A key viral enzyme is the herpes simplex virus type-1 thymidine (B127349) kinase (HSV1-tk). nih.gov This enzyme can phosphorylate a broad range of nucleoside analogues that are not efficiently phosphorylated by host kinases. nih.gov The presence of a fluorine atom in the 2'-arabino position of furanosyluracil nucleosides enhances their monophosphorylation by HSV-tk. nih.gov Enzyme assays are used to determine the efficiency of phosphorylation of this compound and its analogues by HSV1-tk, which is a critical step in their activation to the triphosphate form that inhibits viral DNA polymerase. nih.gov

Host Kinases: Following the initial phosphorylation by viral kinases, subsequent phosphorylation steps to the di- and triphosphate forms are carried out by host cell kinases. nih.gov The activity of host kinases such as deoxycytidine kinase (dCK) is also relevant, as it can phosphorylate deoxycytidine and its analogues, leading to their incorporation into DNA. nih.gov Studies on related compounds like β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) have shown that cellular UMP-CMP kinase and nucleoside diphosphate (B83284) kinase are responsible for the subsequent phosphorylation steps. nih.gov Measuring the activity of these host kinases in the presence of this compound helps to elucidate its complete metabolic pathway and potential for incorporation into host cell DNA, which is a crucial aspect of its selectivity and safety profile.

| Kinase Type | Enzyme Example | Role in Activation of Nucleoside Analogues |

| Viral Kinase | Herpes Simplex Virus Type-1 Thymidine Kinase (HSV1-tk) | Initial monophosphorylation of the nucleoside analogue. nih.gov |

| Host Kinase | Deoxycytidine Kinase (dCK) | Phosphorylation of deoxycytidine and its analogues. nih.gov |

| Host Kinase | UMP-CMP Kinase | Phosphorylation of the monophosphate to the diphosphate form. nih.gov |

| Host Kinase | Nucleoside Diphosphate Kinase | Phosphorylation of the diphosphate to the active triphosphate form. nih.gov |

Gene Expression Analysis (e.g., Western Blot, Quantitative Reverse-Transcription Polymerase Chain Reaction)

Gene expression analysis techniques are vital for understanding the cellular response to treatment with this compound and for monitoring the expression of reporter genes in gene therapy applications.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. In the context of this compound research, Western blotting can be used to measure the levels of viral proteins to assess the compound's antiviral efficacy. For example, in studies of related 2'-fluoro-modified oligonucleotides, Western blot analysis was used to demonstrate the downregulation of target proteins like Bcl-2. researchgate.net Similarly, it can be used to confirm the expression of viral kinases like HSV1-tk in genetically modified cells.

Quantitative Reverse-Transcription Polymerase Chain Reaction (qRT-PCR): qRT-PCR is a highly sensitive method for quantifying mRNA levels. This technique is instrumental in assessing the impact of this compound on viral gene expression. By measuring the levels of viral transcripts, researchers can determine the extent to which the compound inhibits viral replication at the transcriptional level. Furthermore, in gene therapy contexts, qRT-PCR can be used to quantify the expression of the HSV1-tk reporter gene, providing a measure of the efficiency of gene delivery and expression.

In Vivo Imaging Techniques with Radiolabeled Analogues (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET): PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes and gene expression in living subjects. nih.gov Radiolabeled analogues of this compound, such as 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)-5-iodocytosine ([¹⁸F]FIAC), are used as probes for PET imaging of HSV1-tk reporter gene expression. nih.gov

The principle behind this application is that the radiolabeled analogue is selectively taken up and phosphorylated by cells expressing the HSV1-tk gene. nih.gov The subsequent trapping of the radiolabeled metabolite within these cells allows for their visualization by PET. This technique is invaluable for monitoring the location and activity of the HSV1-tk gene in gene therapy approaches for cancer. nih.gov

Biodistribution studies in animal models have shown that the uptake of [¹⁸F]FIAC is significantly higher in tumors expressing HSV1-tk compared to tumors without the gene and most normal organs. nih.gov This differential uptake allows for clear imaging of the target tumors.

| Radiolabeled Analogue | Imaging Technique | Application | Key Findings |

| [¹⁸F]FIAC | Positron Emission Tomography (PET) | Imaging of Herpes Simplex Virus Type 1 Thymidine Kinase (HSV1-tk) gene expression. nih.gov | High uptake in tk(+) tumors compared to tk(-) tumors and normal tissues, allowing for clear visualization. nih.gov |

| [¹⁸F]FIAU | Positron Emission Tomography (PET) | Imaging of HSV1-tk gene expression. nih.gov | In vitro uptake was significantly higher in tk-positive cells. In vivo, uptake was 6.7-fold higher in HSV1-tk positive tumors. nih.gov |

| [¹⁸F]FEAU | Positron Emission Tomography (PET) | Imaging of HSV1-tk gene expression. nih.gov | In vitro uptake was significantly higher in transduced cells. In vivo, uptake was 5.0-fold higher in transduced tumors. nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Broader Antiviral Spectrum

While historically investigated for its activity against herpesviruses and hepatitis B virus (HBV), the structural motifs of 2'-Deoxy-2'-fluoro-5-iodocytidine are part of a larger family of fluorinated nucleoside analogs with a wide range of biological activities. nih.govnih.gov Research into related compounds, such as 2'-fluoro-2'-deoxycytidine (2'-FdC), has revealed a broad spectrum of antiviral activity. nih.govbroadpharm.com

For instance, 2'-FdC has demonstrated inhibitory effects against a diverse array of viruses in vitro, including Borna disease virus, hepatitis C virus, Lassa fever virus, and influenza viruses. nih.gov It has also shown efficacy against several bunyaviruses, such as La Crosse (LACV), Maporal, Punta Toro, Rift Valley fever (RVFV), and San Angelo viruses, with 50% cytopathic effect (CPE) inhibition at concentrations between 2.2 and 9.7 μM. nih.gov Furthermore, it was found to be a potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication. medchemexpress.com The compound also significantly inhibits murine norovirus replication in macrophages. eur.nl

This broad-spectrum activity of structurally similar fluorinated nucleosides suggests a strong rationale for exploring the full antiviral potential of this compound and its derivatives against a wider range of viral pathogens. nih.govnih.govnih.gov Future studies are anticipated to test its efficacy against other emerging and re-emerging viruses, potentially repositioning it as a broad-spectrum antiviral agent. nih.govresearchgate.net

Table 1: In Vitro Antiviral Activity of the Related Compound 2'-fluoro-2'-deoxycytidine (2'-FdC)

| Virus | Assay Type | Inhibitory Concentration |

|---|---|---|

| La Crosse Virus (LACV) | CPE Inhibition | 2.2-9.7 µM (EC50) |

| Maporal Virus | CPE Inhibition | 2.2-9.7 µM (EC50) |

| Punta Toro Virus | CPE Inhibition | 2.2-9.7 µM (EC50) |

| Rift Valley Fever Virus (RVFV) | CPE Inhibition | 2.2-9.7 µM (EC50) |

| San Angelo Virus | CPE Inhibition | 2.2-9.7 µM (EC50) |

| Heartland Virus | Virus Yield Reduction | 0.9 µM (EC90) |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Virus Yield Reduction | 3.7 µM (EC90) |

| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | EC50 | 61 nM |

Strategies to Mitigate Resistance Development

A significant challenge in antiviral and anticancer therapy is the emergence of drug resistance. For nucleoside analogs like this compound, resistance can arise through various mechanisms, often involving alterations in the enzymes required for the drug's activation. nih.gov The primary activating enzyme for many deoxycytidine analogs is deoxycytidine kinase (dCK). nih.gov Reduced activity or mutations in dCK can lead to decreased phosphorylation of the drug, preventing its conversion to the active triphosphate form and thereby conferring resistance. nih.govnih.gov

Research into related compounds like 5-aza-2′-deoxycytidine (Decitabine) and Gemcitabine (B846) has shown that resistance is strongly correlated with deficient dCK activity. nih.govnih.govnih.gov In some cancer cell lines, resistance to Decitabine was rapidly induced and linked to a switch from a heterozygous to a homozygous mutation in the DCK gene. nih.govnih.gov Transfection with wild-type DCK was able to restore sensitivity. nih.govnih.gov

Future strategies to mitigate resistance to this compound could involve:

Combination Therapy : Using the compound in conjunction with other antiviral or cytostatic agents that have different mechanisms of action. nih.gov This can create synergistic effects and reduce the likelihood of selecting for resistant clones. eur.nlnih.gov For instance, the combination of 2'-FdC with mycophenolic acid, ribavirin, or favipiravir (B1662787) has demonstrated synergistic antiviral effects against murine norovirus. eur.nl

Development of Prodrugs : Designing prodrugs that can bypass the initial phosphorylation step or are less susceptible to efflux pumps. nih.gov

Targeting Alternative Pathways : Investigating inhibitors that target alternative cellular or viral pathways to create synthetic lethality in resistant cells. nih.gov

Bivalent Inhibitors : Designing molecules that can bind to multiple sites on a target enzyme or to different targets altogether, a strategy that has shown promise in overcoming resistance in cancer therapy. nih.gov

Novel Delivery Systems for Enhanced Efficacy